TRPM8 antagonist 2

Übersicht

Beschreibung

TRPM8 antagonist 2 is a potent and selective inhibitor of the transient receptor potential melastatin subtype 8 (TRPM8) ion channel. This compound is primarily used in the research of neuropathic pain syndromes due to its ability to block the TRPM8 channel, which is involved in the sensation of cold and pain .

Wirkmechanismus

Target of Action

The primary target of TRPM8 antagonist 2 is the Transient Receptor Potential Melastatin-8 (TRPM8) channel . This channel is a non-selective calcium permeable ion channel, initially characterized as a cold-sensing channel . It is involved in a plethora of pathological processes, such as pain, migraine, overactive as well as painful bladder syndromes, and dry eye syndrome or excessive lacrimation dysfunction . The TRPM8 channel is directly involved in calcium homeostasis and can be regulated by androgens, estrogens, neurotrophins, and growth factors .

Mode of Action

This compound interacts with its target, the TRPM8 channel, by inhibiting its function . This inhibition results in a decrease in calcium influx and the rapid signaling activation that leads to the androgen-elicited invasion and proliferation in various prostate cancer-derived cells . Selected antagonists interfere in non-genomic androgen action and abolish the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .

Biochemical Pathways

The this compound affects the Transforming Growth Factor (TGF) signaling pathway . This pathway is crucial in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Pharmacokinetics

It is known that the compound is effective in inhibiting the trpm8 channel, suggesting that it has sufficient bioavailability to interact with its target .

Result of Action

The result of the action of this compound is the inhibition of androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size . The compounds also revert the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor . In contrast, no effects were recorded in prostate cancer cells devoid of the receptor .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . The TRPM8 channel, the target of this compound, is activated by chemical cooling agents or when ambient temperatures drop below approximately 26 °C . This suggests that the efficacy and stability of this compound could potentially be influenced by the temperature of the environment in which it is used .

Biochemische Analyse

Biochemical Properties

TRPM8 antagonist 2 is a selective antagonist of the TRPM8 channel . It effectively inhibits the increase in intracellular Ca2+ levels induced by menthol in HEK293 cells stably expressing the rat subtype of the TRPM8 channel (IC50, 40 nM) .

Cellular Effects

This compound has been shown to suppress the growth and metastasis of osteosarcoma by repressing the TGFβ signaling pathway . It also inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the TRPM8 channel . It interferes with non-genomic androgen action and abolishes the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to have significant dose-dependent analgesic activity in mice .

Dosage Effects in Animal Models

In animal models, this compound has shown significant dose-dependent analgesic activity. For example, systemic administration of IGM-18 (a TRPM8 antagonist) at a dose of 1 mg/kg produced a marked reduction of the number of paw withdrawals in mice at 0.5 h and 1 h post-dose .

Metabolic Pathways

Trpm8 channels have been shown to be involved in several processes related to cancer, such as proliferation, survival, and invasion .

Transport and Distribution

The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts .

Subcellular Localization

The TRPM8 channel, which this compound targets, is known to be localized in lipid rafts . The precise subcellular localization of TRPM8 in prostate tissue is somewhat controversial, varying with androgen receptor levels and oncogenic status .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TRPM8 antagonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of β-lactam derivatives, which are known for their high hydrophobic character and potent TRPM8 antagonist activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography. The use of automated systems and quality control measures ensures consistency and efficiency in the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TRPM8-Antagonist 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole oder Amine ergeben können .

Wissenschaftliche Forschungsanwendungen

TRPM8-Antagonist 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um den TRPM8-Ionenkanal und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen von TRPM8 in sensorischen Neuronen und anderen Geweben.

5. Wirkmechanismus

TRPM8-Antagonist 2 entfaltet seine Wirkung durch selektive Bindung an den TRPM8-Ionenkanal und Blockierung seiner Aktivität. Diese Hemmung verhindert den Einstrom von Kalziumionen, die für die Wahrnehmung von Kälte und Schmerz entscheidend sind. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Modulation der Kalziumhomöostase und die Regulation verschiedener Signalwege, die mit Schmerz und Entzündung assoziiert sind .

Ähnliche Verbindungen:

β-Lactam-Derivate: Diese Verbindungen zeigen eine potente TRPM8-Antagonist-Aktivität und werden verwendet, um die Struktur-Aktivitäts-Beziehungen von TRPM8-Inhibitoren zu untersuchen.

Einzigartigkeit: TRPM8-Antagonist 2 zeichnet sich durch seine hohe Selektivität und Potenz aus, mit einem IC50-Wert von 0,2 nM . Dies macht es zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen und bietet gegenüber anderen TRPM8-Antagonisten Vorteile in Bezug auf Wirksamkeit und Spezifität.

Vergleich Mit ähnlichen Verbindungen

β-Lactam Derivatives: These compounds exhibit potent TRPM8 antagonist activity and are used to study the structure-activity relationships of TRPM8 inhibitors.

Uniqueness: TRPM8 antagonist 2 stands out due to its high selectivity and potency, with an IC50 value of 0.2 nM . This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other TRPM8 antagonists in terms of efficacy and specificity.

Eigenschaften

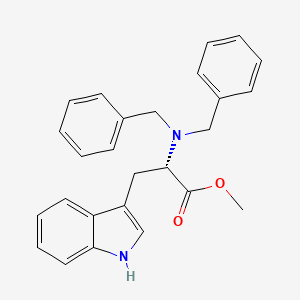

IUPAC Name |

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVOOJDLCVOLKI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2715420.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)

![5-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2715436.png)